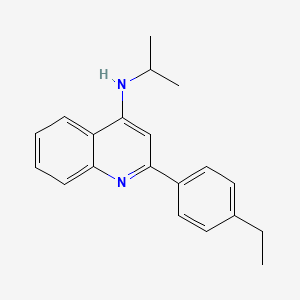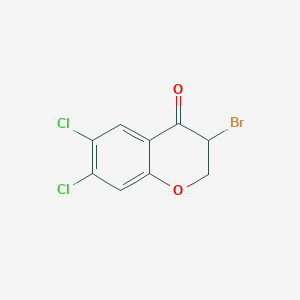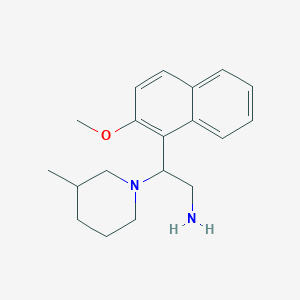![molecular formula C19H32O2 B11836471 (4As,4bs,6as,7s,9as,9br,11as)-4a,6a,7-trimethylhexadecahydroindeno[4,5-h]isochromen-7-ol CAS No. 7389-62-0](/img/structure/B11836471.png)
(4As,4bs,6as,7s,9as,9br,11as)-4a,6a,7-trimethylhexadecahydroindeno[4,5-h]isochromen-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4As,4bs,6as,7s,9as,9br,11as)-4a,6a,7-trimetilhexadecahidroindeno[4,5-h]isocromen-7-ol, también conocido como 17-Epioxandrolona, es un compuesto sintético con la fórmula molecular C19H30O3. Es un derivado de oxandrolona, un esteroide anabólico conocido. Este compuesto se caracteriza por su compleja estructura, que incluye múltiples centros quirales y una disposición única de grupos funcionales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (4As,4bs,6as,7s,9as,9br,11as)-4a,6a,7-trimetilhexadecahidroindeno[4,5-h]isocromen-7-ol involucra varios pasos, comenzando desde compuestos orgánicos básicos. El proceso generalmente incluye:
Formación de la estructura central: Esto implica reacciones de ciclización para formar el núcleo indeno[4,5-h]isocromeno.
Introducción de grupos funcionales: Se utilizan varios reactivos para introducir grupos hidroxilo y metilo en posiciones específicas.
Síntesis estereoselectiva: La síntesis requiere un control cuidadoso de las condiciones de reacción para garantizar la estereoquímica correcta en cada centro quiral.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Técnicas como la cromatografía líquida de alto rendimiento (HPLC) y la cromatografía de gases (GC) se utilizan a menudo para monitorear el progreso de las reacciones y purificar el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
(4As,4bs,6as,7s,9as,9br,11as)-4a,6a,7-trimetilhexadecahidroindeno[4,5-h]isocromen-7-ol experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo puede oxidarse para formar cetonas o aldehídos.
Reducción: Las reacciones de reducción pueden convertir cetonas o aldehídos de nuevo a alcoholes.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio (KMnO4), trióxido de cromo (CrO3).
Agentes reductores: Borohidruro de sodio (NaBH4), hidruro de aluminio y litio (LiAlH4).
Solventes: Los solventes comunes incluyen diclorometano (DCM), etanol y agua.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación del grupo hidroxilo puede producir cetonas, mientras que la reducción puede producir alcoholes secundarios.
Aplicaciones Científicas De Investigación
(4As,4bs,6as,7s,9as,9br,11as)-4a,6a,7-trimetilhexadecahidroindeno[4,5-h]isocromen-7-ol tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como compuesto de referencia en el estudio de la estereoquímica y los mecanismos de reacción.
Biología: Se investiga por sus posibles efectos en los procesos celulares y las vías metabólicas.
Medicina: Se explora por sus propiedades anabólicas y usos terapéuticos potenciales en enfermedades de desgaste muscular.
Industria: Se utiliza en la síntesis de otras moléculas orgánicas complejas y como precursor en la fabricación farmacéutica.
Mecanismo De Acción
El mecanismo de acción de (4As,4bs,6as,7s,9as,9br,11as)-4a,6a,7-trimetilhexadecahidroindeno[4,5-h]isocromen-7-ol involucra su interacción con objetivos moleculares específicos, como los receptores de andrógenos. Al unirse a estos receptores, el compuesto puede modular la expresión genética y la síntesis de proteínas, lo que lleva a efectos anabólicos. Las vías involucradas incluyen la activación de cascadas de señalización que promueven el crecimiento y la reparación muscular.
Comparación Con Compuestos Similares
Compuestos similares
Oxandrolona: Un esteroide anabólico conocido con estructura y propiedades similares.
Metandrostenolona: Otro esteroide anabólico con efectos comparables pero características estructurales diferentes.
Stanozolol: Un esteroide sintético con una estructura química distinta pero actividad anabólica similar.
Singularidad
(4As,4bs,6as,7s,9as,9br,11as)-4a,6a,7-trimetilhexadecahidroindeno[4,5-h]isocromen-7-ol es único debido a su estereoquímica específica y la disposición de los grupos funcionales, lo que confiere propiedades químicas y biológicas distintas. Su capacidad para interactuar selectivamente con los receptores de andrógenos y modular vías específicas lo diferencia de otros compuestos similares.
Propiedades
Número CAS |
7389-62-0 |
|---|---|
Fórmula molecular |
C19H32O2 |
Peso molecular |
292.5 g/mol |
Nombre IUPAC |
(1S,3aS,3bR,5aS,9aS,9bS,11aS)-1,9a,11a-trimethyl-3,3a,3b,4,5,5a,6,7,9,9b,10,11-dodecahydro-2H-indeno[4,5-h]isochromen-1-ol |
InChI |
InChI=1S/C19H32O2/c1-17-12-21-11-8-13(17)4-5-14-15(17)6-9-18(2)16(14)7-10-19(18,3)20/h13-16,20H,4-12H2,1-3H3/t13-,14+,15-,16-,17-,18-,19-/m0/s1 |
Clave InChI |
PCTCXCANPODEKD-PHFHYRSDSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(COCC4)C |
SMILES canónico |
CC12CCC3C(C1CCC2(C)O)CCC4C3(COCC4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![acetic acid;[(1R,5R)-5-(hydroxymethyl)cyclopent-2-en-1-yl] acetate](/img/structure/B11836396.png)






![2-[Benzyl(trimethylsilyl)amino]heptanenitrile](/img/structure/B11836453.png)
![6-[bis(2-chloroethyl)amino]-1H-indene-2-carboxylic acid](/img/structure/B11836458.png)

![6-Chloro-7-[(4-methoxyphenyl)methyl]-7H-purin-2-amine](/img/structure/B11836464.png)


